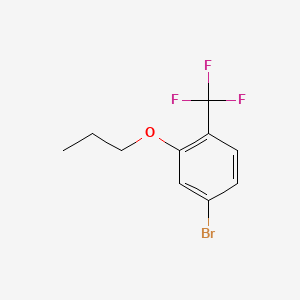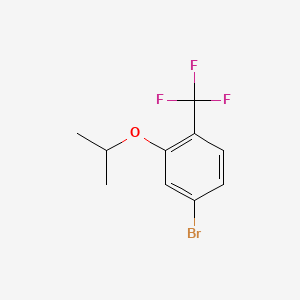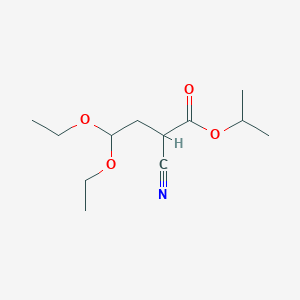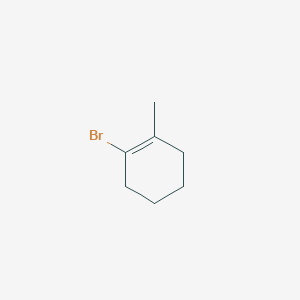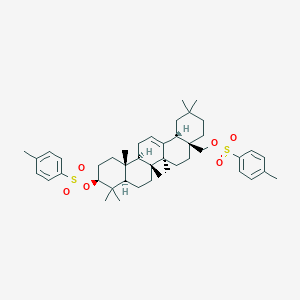
(3beta)-Olean-12-en-3,28-diol di-tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-Olean-12-en-3,28-diol di-tosylate is a synthetic derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. This compound is known for its potential biological activities and is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Olean-12-en-3,28-diol di-tosylate typically involves the tosylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its conversion to (3beta)-Olean-12-en-3,28-diol. This intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine or triethylamine to yield the di-tosylate derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction of oleanolic acid, followed by its chemical modification using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the tosylation process, reducing reaction times and improving yield.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Olean-12-en-3,28-diol di-tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the di-tosylate groups back to hydroxyl groups.
Substitution: The tosylate groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiol compounds are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of the original diol.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (3beta)-Olean-12-en-3,28-diol di-tosylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound may interact with specific enzymes or receptors, leading to changes in cellular activities and gene expression.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which (3beta)-Olean-12-en-3,28-diol di-tosylate is derived.
Ursolic Acid: A structurally similar triterpenoid with comparable biological activities.
Betulinic Acid: Another triterpenoid with anti-cancer and anti-inflammatory properties.
Uniqueness
This compound is unique due to its tosylate groups, which enhance its reactivity and allow for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Properties
IUPAC Name |
[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-(4-methylphenyl)sulfonyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62O6S2/c1-30-10-14-32(15-11-30)51(45,46)49-29-44-26-24-39(3,4)28-35(44)34-18-19-37-41(7)22-21-38(50-52(47,48)33-16-12-31(2)13-17-33)40(5,6)36(41)20-23-43(37,9)42(34,8)25-27-44/h10-18,35-38H,19-29H2,1-9H3/t35-,36-,37+,38-,41-,42+,43+,44+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJHTXCHHHRDDB-UNHJHCJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C)[C@@H]2CC(CC3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

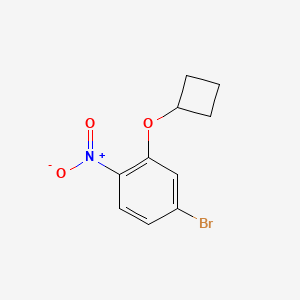
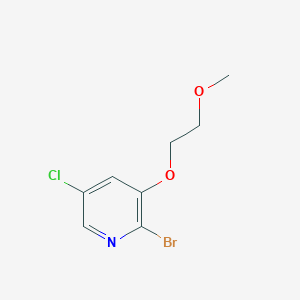
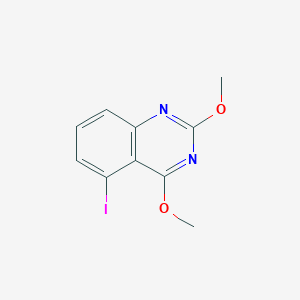
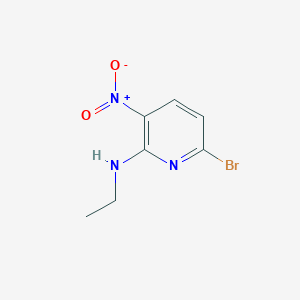
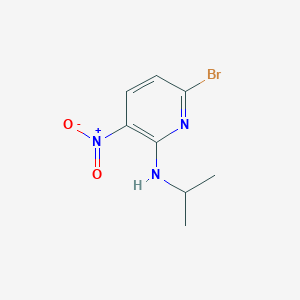
![Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8129090.png)
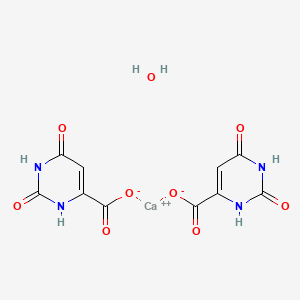
![3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B8129107.png)
